Tenacissoside X

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H96O27 |

|---|---|

Molecular Weight |

1261.4 g/mol |

IUPAC Name |

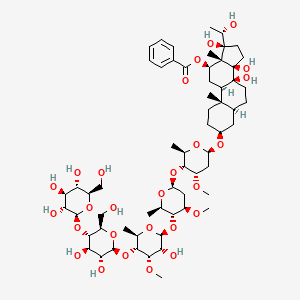

[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate |

InChI |

InChI=1S/C61H96O27/c1-27-48(34(75-7)22-40(78-27)81-33-16-17-57(5)32(21-33)15-18-60(73)38(57)24-39(84-53(71)31-13-11-10-12-14-31)58(6)59(72,30(4)64)19-20-61(58,60)74)85-41-23-35(76-8)49(28(2)79-41)86-56-47(70)52(77-9)50(29(3)80-56)87-55-46(69)44(67)51(37(26-63)83-55)88-54-45(68)43(66)42(65)36(25-62)82-54/h10-14,27-30,32-52,54-56,62-70,72-74H,15-26H2,1-9H3/t27-,28-,29-,30+,32+,33+,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,54+,55+,56+,57+,58-,59-,60+,61-/m1/s1 |

InChI Key |

MNADKAKBYPRBPD-ACBCNGSASA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@]4([C@@H]3C[C@H]([C@]5([C@@]4(CC[C@]5([C@H](C)O)O)O)C)OC(=O)C6=CC=CC=C6)O)C)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)OC)O)OC |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CC(C5(C4(CCC5(C(C)O)O)O)C)OC(=O)C6=CC=CC=C6)O)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Tenacissoside X: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside X belongs to the C21 steroidal glycoside family of natural products, a class of compounds known for their diverse and potent biological activities. These compounds are primarily isolated from the plant Marsdenia tenacissima, a perennial climber found in tropical and subtropical regions of Asia. Traditionally used in Chinese medicine for various ailments, modern scientific investigation has identified the C21 steroidal glycosides as the source of many of its therapeutic effects.[1][2][3][4][5] While specific data for this compound is limited in publicly available research, this guide provides a comprehensive overview of the natural source and a detailed, representative methodology for the isolation of these compounds, using the closely related and well-studied Tenacissoside H as a primary example. Furthermore, this guide elucidates the known anti-inflammatory and anti-tumor signaling pathways associated with this class of compounds.

Natural Source

The exclusive natural source identified for the family of Tenacissosides, including compounds structurally similar to this compound, is the plant Marsdenia tenacissima (Roxb.) Wight et Arn., belonging to the Apocynaceae family. The stems and roots of this plant are rich in a variety of C21 steroidal glycosides.

Isolation and Purification of Tenacissoside Analogs

The isolation of Tenacissosides from Marsdenia tenacissima is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a representative method for obtaining high-purity C21 steroidal glycosides.

Experimental Protocols

1. Extraction:

-

Plant Material: Air-dried and powdered stems of Marsdenia tenacissima.

-

Solvent: 95% Ethanol (B145695).

-

Procedure:

-

Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction of the active compounds.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Fractionation:

-

Procedure:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).

-

The C21 steroidal glycosides are typically enriched in the ethyl acetate fraction. Concentrate this fraction to dryness.

-

3. Chromatographic Purification:

-

Step 1: Silica (B1680970) Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

-

Elute the column with a gradient of chloroform and methanol (B129727) (e.g., 100:1 to 10:1 v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.

-

-

Step 2: Sephadex LH-20 Column Chromatography:

-

Further purify the combined fractions on a Sephadex LH-20 column.

-

Elute with a suitable solvent system, such as methanol or a chloroform-methanol mixture, to remove smaller molecules and pigments.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the enriched fractions by preparative HPLC on a C18 column.

-

Use a gradient elution system, typically with acetonitrile (B52724) and water, to isolate the individual Tenacissoside compounds.

-

The purity of the isolated compounds can be assessed by analytical HPLC.

-

Quantitative Data

| Parameter | Value | Method of Analysis |

| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Yield | 0.001% - 0.01% (estimated for individual glycosides) | Gravimetric analysis after purification |

Biological Activity and Signaling Pathways

Tenacissosides have demonstrated significant anti-inflammatory and anti-tumor activities.[1][3][5] The mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Tenacissoside H has been shown to exert its anti-inflammatory effects by regulating the NF-κB and p38 MAPK signaling pathways.[1][2] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines. Tenacissoside H can inhibit this cascade.

Caption: Anti-inflammatory signaling pathway of Tenacissoside H.

Anti-tumor Activity

The anti-tumor effects of Tenacissosides are often mediated through the induction of apoptosis and autophagy. Tenacissoside H has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] Inhibition of this pathway can lead to cell cycle arrest and programmed cell death in cancer cells.

Caption: Anti-tumor signaling pathway of Tenacissoside H.

Conclusion

This compound and its analogs from Marsdenia tenacissima represent a promising class of natural products for drug discovery and development. Their potent anti-inflammatory and anti-tumor activities, mediated through well-defined signaling pathways, make them attractive candidates for further preclinical and clinical investigation. The isolation and purification methodologies, though challenging, are well-established, paving the way for a consistent supply of these compounds for research purposes. Future studies should focus on the specific isolation and characterization of this compound to fully elucidate its therapeutic potential.

References

- 1. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 3. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tenacissosides: Isolation, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissosides are a class of C21 steroidal glycosides predominantly isolated from the traditional Chinese medicine Marsdenia tenacissima. This plant has a long history of use in treating various ailments, and modern research has focused on the potent anti-tumor properties of its chemical constituents. This in-depth technical guide provides a comprehensive overview of the known Tenacissosides, their physicochemical properties, biological activities, and the experimental methodologies used for their study. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

A Compilation of Known Tenacissosides

While a definitive and exhaustive list of all Tenacissosides remains a subject of ongoing research, this guide compiles the currently identified and characterized members of this family. The following table summarizes their key physicochemical properties.

Table 1: Physicochemical Properties of Identified Tenacissosides

| Tenacissoside | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Tenacissoside A | C56H88O23 | 1145.3 | 106666-69-9 |

| Tenacissoside B | C50H78O20 | 1015.1 | 106737-29-3 |

| Tenacissoside C | C48H74O18 | 955.1 | 106737-30-6 |

| Tenacissoside F | C35H56O12 | 668.8 | 928151-78-4 |

| Tenacissoside G | C42H64O14 | 792.95[1] | 191729-43-8[2] |

| Tenacissoside H | C42H66O14 | 794.97[3] | 191729-45-0[3] |

| Tenacissoside I | C44H62O14 | 814.97[2] | 191729-44-9[2] |

Biological Activities of Tenacissosides

Several Tenacissosides have demonstrated significant biological activities, with a primary focus on their anti-cancer properties. The cytotoxic and mechanistic actions of the most studied compounds are summarized below.

Table 2: Summary of Biological Activities of Key Tenacissosides

| Tenacissoside | Biological Activity | Cell Line(s) | Key Findings & IC50 Values |

| Tenacissoside C | Anti-tumor, Pro-apoptotic, Anti-angiogenic | K562 (Chronic Myelogenous Leukemia) | Induces G0/G1 cell cycle arrest and apoptosis via the mitochondrial pathway.[4][5] IC50 values: 31.4 µM (24h), 22.2 µM (48h), 15.1 µM (72h).[4][5] |

| Tenacissoside G | Anti-tumor, Reverses Paclitaxel (B517696) Resistance | A2780/T (Ovarian Cancer) | Reverses paclitaxel resistance by inhibiting the Src/PTN/P-gp signaling axis.[6] Synergistically potentiates the inhibitory effects of 5-fluorouracil (B62378) in colorectal cancer by inducing p53-mediated apoptosis.[7] |

| Tenacissoside H | Anti-tumor | Esophageal Cancer Cells | Arrests cell cycle and regulates the PI3K/Akt-NF-κB signaling pathway.[8] |

Experimental Protocols

Isolation and Purification of Tenacissosides from Marsdenia tenacissima

The following is a generalized protocol for the isolation and purification of Tenacissosides, based on commonly employed phytochemical methods.

1. Plant Material and Extraction:

-

Air-dried and powdered stems of Marsdenia tenacissima are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate and n-butanol fractions, which typically contain the steroidal glycosides, are collected.

3. Chromatographic Separation:

-

The active fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol.

-

Further separation of the resulting sub-fractions is performed using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and reversed-phase C18 silica gel (eluting with a methanol-water gradient).

4. Final Purification:

-

Final purification of individual Tenacissosides is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).

5. Structure Elucidation:

-

The chemical structures of the isolated compounds are elucidated using spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).

UPLC-MS/MS Method for the Quantification of Tenacissosides G, H, and I in Rat Plasma

This section outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the pharmacokinetic study of Tenacissosides G, H, and I.[9][10]

1. Sample Preparation:

-

To a 100 µL aliquot of rat plasma, add an internal standard solution.

-

Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

-

Vortex the mixture for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for each analyte and internal standard should be optimized.

Signaling Pathway Visualization

Tenacissoside C-Induced Mitochondrial Apoptosis Pathway

Tenacissoside C exerts its anti-tumor effect in K562 cells by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] The key molecular events in this pathway are depicted in the following diagram.

Caption: Mitochondrial apoptosis pathway induced by Tenacissoside C.

Experimental Workflow for UPLC-MS/MS Analysis

The following diagram illustrates the key steps in the quantitative analysis of Tenacissosides in plasma samples using UPLC-MS/MS.

Caption: Workflow for UPLC-MS/MS analysis of Tenacissosides.

Conclusion

The Tenacissosides represent a promising class of natural products with significant potential for the development of novel anti-cancer therapeutics. This guide has provided a consolidated overview of the known Tenacissosides, their biological activities, and the experimental methods for their study. Further research is warranted to fully elucidate the complete profile of Tenacissosides from Marsdenia tenacissima, to explore the therapeutic potential of the less-studied members of this family, and to optimize their pharmacological properties for clinical applications. The detailed protocols and pathway diagrams presented herein are intended to facilitate these future research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 191729-44-9 | Tenacissoside I [phytopurify.com]

- 3. CAS 191729-45-0 | Tenacissoside H [phytopurify.com]

- 4. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tenacissoside G reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tenacissoside G synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tenacissoside H | TargetMol [targetmol.com]

- 9. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling Tenacissoside X: A Technical Guide to Structure Elucidation by NMR Spectroscopy

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the nuclear magnetic resonance (NMR) spectroscopic analysis and structure elucidation of the novel steroidal glycoside, Tenacissoside X.

This whitepaper provides an in-depth look at the methodologies employed to determine the complex architecture of this compound, a compound of significant interest in natural product chemistry. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of this molecule have been established. This guide serves as a technical resource, presenting the experimental protocols and a thorough analysis of the spectral data that were pivotal in this structural determination.

Introduction

This compound is a newly isolated polyoxypregnane glycoside, a class of compounds known for their diverse biological activities. The structural elucidation of such complex natural products is a challenging task that relies heavily on modern spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for providing detailed insights into the molecular framework. This document outlines the systematic approach taken to decipher the structure of this compound, from the assignment of individual proton and carbon signals to the establishment of long-range correlations that piece the molecular puzzle together.

Experimental Protocols

The structural determination of this compound was accomplished through a series of high-resolution NMR experiments. The sample was dissolved in deuterated pyridine (B92270) (C5D5N) for all measurements.

Instrumentation: All NMR spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe.

1D NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum was recorded to identify the chemical shifts and coupling constants of all hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum was acquired to determine the chemical shifts of all carbon atoms.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment was performed to identify proton-proton spin coupling networks, establishing vicinal relationships within the aglycone and sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment was used to correlate directly attached proton and carbon pairs, enabling the assignment of carbons bearing protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons and carbons (typically over two to three bonds) were established using the HMBC experiment. This was crucial for connecting different structural fragments, including the linkage between the aglycone and the sugar units, and for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations between protons were identified with a NOESY experiment, which provided critical information for determining the relative stereochemistry of the molecule.

Data Presentation: NMR Spectroscopic Data for this compound

The complete ¹H and ¹³C NMR assignments for the aglycone and sugar moieties of this compound are presented in the following tables. Assignments were confirmed through a combination of COSY, HSQC, and HMBC experiments.

Table 1: ¹H and ¹³C NMR Data for the Aglycone of this compound (in C5D5N, 600 MHz for ¹H, 150 MHz for ¹³C)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 38.1 | 1.65, m; 1.95, m |

| 2 | 30.2 | 1.80, m; 2.10, m |

| 3 | 78.5 | 4.10, m |

| 4 | 39.5 | 1.70, m; 2.40, m |

| 5 | 141.2 | - |

| 6 | 122.1 | 5.60, d (5.4) |

| 7 | 33.1 | 2.15, m; 2.30, m |

| 8 | 78.9 | 4.80, dd (9.0, 7.2) |

| 9 | 45.3 | 2.50, m |

| 10 | 40.1 | - |

| 11 | 72.1 | 5.95, dd (10.8, 4.8) |

| 12 | 75.3 | 5.80, d (10.8) |

| 13 | 55.4 | - |

| 14 | 85.1 | - |

| 15 | 35.2 | 2.05, m; 2.25, m |

| 16 | 28.1 | 1.90, m; 2.20, m |

| 17 | 88.2 | - |

| 18 | 15.1 | 1.30, s |

| 19 | 19.5 | 1.25, s |

| 20 | 210.1 | - |

| 21 | 27.8 | 2.35, s |

| 11-OBz | 165.5 | - |

| 12-OBz | 166.1 | - |

| Benzoyl-H | - | 7.50-8.20, m |

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of this compound (in C5D5N, 600 MHz for ¹H, 150 MHz for ¹³C)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| β-D-Oleandropyranosyl | ||

| 1' | 96.9 | 4.58, dd (9.8, 1.8) |

| 2' | 35.1 | 2.10, m; 2.45, m |

| 3' | 78.2 | 3.80, m |

| 4' | 82.5 | 3.50, dd (9.6, 3.0) |

| 5' | 70.1 | 3.90, m |

| 6' | 18.2 | 1.36, d (5.5) |

| 3'-OCH3 | 57.9 | 3.66, s |

| β-D-Cymaropyranosyl | ||

| 1'' | 99.1 | 4.79, d (8.1) |

| 2'' | 36.2 | 2.05, m; 2.50, m |

| 3'' | 77.9 | 3.85, m |

| 4'' | 83.1 | 3.55, dd (9.5, 3.1) |

| 5'' | 71.2 | 4.00, m |

| 6'' | 18.5 | 1.25, d (6.0) |

| 3''-OCH3 | 58.1 | 3.37, s |

Visualization of Experimental Workflow and Structural Connectivity

The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations that were instrumental in defining the molecular architecture of this compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: Key HMBC correlations establishing the glycosidic linkages in this compound.

Conclusion

The application of a comprehensive suite of 1D and 2D NMR experiments has enabled the unambiguous structure determination of this compound. The detailed analysis of ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra allowed for the complete assignment of all proton and carbon signals, the establishment of the connectivity within the aglycone and sugar moieties, the sequence of the sugar units, and the elucidation of the relative stereochemistry. This technical guide provides a clear and detailed account of the methodologies and data that were foundational to this structural elucidation, offering a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Spectroscopic and Biological Insights into Tenacissosides: A Technical Guide Focused on Tenacissoside H

Disclaimer: As of late 2025, a compound specifically named "Tenacissoside X" is not documented in readily available scientific literature. The genus Marsdenia is a rich source of C21 steroidal glycosides, collectively known as Tenacissosides, with numerous congeners identified (e.g., Tenacissoside A-N). This technical guide will focus on Tenacissoside H , a well-characterized member of this family, as a representative example. The methodologies for isolation, spectroscopic analysis, and data interpretation detailed herein are paradigmatic for the structural elucidation of novel Tenacissosides.

Spectroscopic Data for Tenacissoside H

The definitive structure of Tenacissoside H (Molecular Formula: C₄₂H₆₆O₁₄) is elucidated through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition of a novel compound. For Tenacissoside H, tandem mass spectrometry (MS/MS) is employed for structural characterization and quantification.

Table 1: Mass Spectrometry Data for Tenacissoside H

| Parameter | Value |

| Molecular Formula | C₄₂H₆₆O₁₄ |

| Ionization Mode | ESI+ |

| Precursor Ion [M+H]⁺ (m/z) | 817.4 |

| Product Ion (m/z) | 757.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete public repository of assigned chemical shifts for Tenacissoside H is not available, the following tables summarize the expected ¹H-NMR and ¹³C-NMR spectral characteristics based on its identity as a polyoxypregnane glycoside. The precise assignment for any given Tenacissoside requires a full suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY).

Table 2: Expected ¹H-NMR Spectral Features of a Representative Tenacissoside

| Proton Type | Chemical Shift (δ) Range (ppm) | Typical Multiplicity | Notes |

| Aglycone - Methyls | 0.8 - 1.8 | s | Angular methyl groups of the steroid core. |

| Aglycone - Methylene/Methine | 1.0 - 2.5 | m | Complex, often overlapping signals of the steroid skeleton. |

| Aglycone - CH-O | 3.5 - 5.5 | m | Protons on carbons bearing hydroxyl or ester functionalities. |

| Sugar - Anomeric (H-1') | 4.5 - 5.8 | d, dd | Position and coupling constants (J) are diagnostic for sugar identity and linkage stereochemistry. |

| Sugar - Other Protons | 3.0 - 4.5 | m | Resonances for the remaining sugar protons. |

| Acyl Groups (e.g., Acetyl CH₃) | ~2.0 | s | Sharp singlet if present. |

Table 3: Expected ¹³C-NMR Spectral Features of a Representative Tenacissoside

| Carbon Type | Chemical Shift (δ) Range (ppm) | Notes |

| Aglycone - Methyls | 10 - 30 | Steroid core methyl groups. |

| Aglycone - Methylene/Methine/Quaternary | 20 - 60 | Carbons of the steroid skeleton. |

| Aglycone - C-O | 60 - 90 | Carbons attached to oxygen (hydroxyls, ethers, esters). |

| Aglycone - Carbonyl (C=O) | 170 - 210 | Ketone or ester carbonyls. |

| Sugar - Anomeric (C-1') | 95 - 108 | Highly sensitive to the nature and stereochemistry of the glycosidic bond. |

| Sugar - Other Carbons | 60 - 85 | Remaining sugar ring carbons. |

Experimental Protocols

The isolation and characterization of Tenacissosides involve a multi-step process combining extraction, chromatography, and spectroscopy.

Isolation and Purification

-

Extraction and Partitioning: The dried, powdered stems of Marsdenia tenacissima are exhaustively extracted with 95% ethanol. The concentrated crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. The C21 steroidal glycosides are typically concentrated in the n-butanol fraction.

-

Chromatographic Separation: The bioactive n-butanol fraction is subjected to a series of chromatographic steps to isolate individual compounds.

-

Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically chloroform-methanol, to yield several sub-fractions.

-

Size-Exclusion Chromatography: Sub-fractions are often purified on a Sephadex LH-20 column to remove polymeric material and other impurities.

-

Preparative HPLC: Final purification to yield pure Tenacissosides (>95%) is achieved using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient mobile phase.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified glycoside is dissolved in ~0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄). Pyridine-d₅ is often preferred for its ability to resolve overlapping hydroxyl signals.

-

Data Acquisition: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field spectrometer (≥400 MHz). The combination of these experiments allows for the complete assignment of all proton and carbon signals and the determination of the compound's constitution and relative stereochemistry.

-

-

Mass Spectrometry:

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an ultra-performance liquid chromatography (UPLC) system.

-

Analysis: Electrospray ionization (ESI) in positive ion mode is typically used. HRMS data provides the accurate mass for molecular formula determination, while MS/MS fragmentation patterns reveal the structure of the aglycone and the sequence of sugar units in the glycoside chain.

-

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram illustrates the standard workflow for the isolation and structural elucidation of Tenacissosides from their natural source.

Caption: Workflow for Tenacissoside isolation and structure elucidation.

Biological Signaling Pathway of Tenacissoside H

Tenacissoside H has been investigated for its anti-tumor properties and is known to modulate key cellular signaling pathways. For instance, it has been shown to induce autophagy and enhance the radiosensitivity of hepatocellular carcinoma cells by targeting the PI3K/Akt/mTOR pathway.

Caption: Tenacissoside H inhibits the PI3K/Akt/mTOR signaling pathway.

The Biosynthetic Pathway of Tenacissoside X in Marsdenia tenacissima: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside X, a complex C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has attracted significant interest due to its potential pharmacological activities. Elucidating its biosynthetic pathway is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating transcriptomic data, and proposing detailed experimental protocols for the functional characterization of key enzymes. This document is intended to serve as a foundational resource for researchers engaged in the study of steroid biosynthesis and the development of novel therapeutics from natural products.

Introduction

Marsdenia tenacissima (Roxb.) Wight & Arn. is a perennial vine belonging to the Asclepiadaceae family, with a long history of use in traditional medicine for treating a variety of ailments, including cancer and inflammatory diseases. The primary bioactive constituents of this plant are a class of C21 steroidal glycosides known as polyoxypregnane glycosides, which includes this compound. These compounds are characterized by a pregnane (B1235032) steroid core, which is extensively modified with hydroxyl groups and ester moieties, and further decorated with a complex oligosaccharide chain. The intricate structure of this compound suggests a complex biosynthetic pathway involving a multitude of enzymatic reactions, from the formation of the steroid backbone to the final tailoring steps. Understanding this pathway at the molecular level is paramount for the biotechnological production of this compound and related compounds.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of terpenoid biosynthesis, starting from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce the basic isoprene (B109036) units. These units are then assembled into squalene, which undergoes cyclization to form the steroid backbone. Subsequent modifications, including hydroxylation, oxidation, and glycosylation, lead to the final complex structure of this compound.

A key study by Zheng et al. (2014) conducted a transcriptome analysis of Marsdenia tenacissima and identified 27 unigenes that are likely involved in the biosynthesis of the pregnane backbone[1]. These candidate genes provide a roadmap for the early steps of the pathway. The later, more specific steps involving cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) are yet to be fully characterized.

The proposed biosynthetic pathway can be divided into three main stages:

-

Stage 1: Formation of the Pregnane Backbone. This stage involves the synthesis of the C21 steroid core from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Stage 2: Modification of the Pregnane Backbone. This stage is characterized by a series of hydroxylation and other modifications of the steroid core, catalyzed primarily by CYP450 enzymes.

-

Stage 3: Glycosylation. The final stage involves the sequential attachment of sugar moieties to the modified steroid backbone, a process catalyzed by UGTs.

Quantitative Data

While specific quantitative data for the intermediates of the this compound biosynthetic pathway are not yet available, studies on related C21 steroidal glycosides in Marsdenia tenacissima provide a basis for quantitative analysis. The following table summarizes the reported content of Tenacissoside H in different samples of M. tenacissima.

| Sample Origin | Tenacissoside H Content (% w/w) | Analytical Method | Reference |

| Various habitats in China | 0.201 - 0.862 | HPLC-ELSD | [2] |

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound requires the functional characterization of the candidate genes identified in the transcriptome of Marsdenia tenacissima. Below are detailed protocols for the key experiments required for this endeavor.

Cloning of Candidate Genes

This protocol describes the cloning of candidate CYP450 and UGT genes from M. tenacissima.

Workflow:

Methodology:

-

RNA Extraction: Total RNA will be extracted from various tissues of M. tenacissima (leaves, stems, roots) using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA will be synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

Primer Design: Gene-specific primers will be designed based on the unigene sequences from the transcriptome data of Zheng et al. (2014)[1]. The primers will include restriction sites for directional cloning into an expression vector.

-

PCR Amplification: The candidate genes will be amplified by PCR using the synthesized cDNA as a template and the gene-specific primers.

-

Cloning: The amplified PCR products will be purified, digested with the appropriate restriction enzymes, and ligated into a suitable expression vector (e.g., pET-28a for bacterial expression or pYES2 for yeast expression).

-

Transformation and Verification: The ligation mixture will be transformed into competent E. coli cells (e.g., DH5α). Positive clones will be identified by colony PCR and verified by Sanger sequencing.

Heterologous Expression and Functional Characterization of a Candidate CYP450

This protocol outlines the expression of a candidate CYP450 in a microbial host and the subsequent in vitro assay to determine its enzymatic activity.

Methodology:

-

Expression: The verified expression vector containing the candidate CYP450 gene will be transformed into a suitable expression host (e.g., E. coli BL21(DE3) or a yeast strain like WAT11). Protein expression will be induced under optimized conditions (e.g., temperature, inducer concentration).

-

Microsome Isolation: For membrane-bound CYP450s, microsomes will be isolated from the expression host cells by differential centrifugation.

-

In Vitro Assay: The enzymatic activity of the recombinant CYP450 will be assayed in a reaction mixture containing:

-

Microsomal fraction containing the recombinant CYP450.

-

A putative substrate (e.g., a precursor in the steroid pathway).

-

NADPH-cytochrome P450 reductase.

-

NADPH as a cofactor.

-

Buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Product Analysis: The reaction products will be extracted and analyzed by HPLC-MS or GC-MS to identify the modified substrate.

Heterologous Expression and Functional Characterization of a Candidate UGT

This protocol details the expression of a candidate UGT and the in vitro assay to determine its glycosylation activity.

Methodology:

-

Expression and Purification: The candidate UGT gene will be expressed in E. coli as a fusion protein with a purification tag (e.g., His-tag). The recombinant protein will be purified using affinity chromatography.

-

In Vitro Assay: The glycosyltransferase activity will be assayed in a reaction mixture containing:

-

Purified recombinant UGT.

-

A putative acceptor substrate (e.g., a hydroxylated pregnane core).

-

A sugar donor (e.g., UDP-glucose).

-

Buffer (e.g., Tris-HCl, pH 7.5).

-

-

Product Analysis: The reaction will be stopped, and the products will be analyzed by HPLC-MS to detect the formation of the glycosylated product.

Conclusion

The elucidation of the this compound biosynthetic pathway in Marsdenia tenacissima is a challenging but rewarding endeavor. The transcriptomic data has provided a valuable starting point by identifying numerous candidate genes. The experimental protocols outlined in this guide provide a framework for the systematic functional characterization of these genes. Successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this valuable medicinal compound and the engineering of novel, more potent derivatives. This will ultimately contribute to the development of new and improved therapeutics for a range of human diseases.

References

Tenacissoside X: An In-depth Technical Guide on a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific chemical and stability data for Tenacissoside X (also known as Tenacissoside J, CAS Number: 875057-87-7). Therefore, this technical guide leverages data from closely related and well-characterized C21 steroidal glycosides from Marsdenia tenacissima, namely Tenacissoside G, H, and I, as representative examples to provide insights into the anticipated properties and behavior of this compound. All data presented for these analogues should be considered as a proxy and not a direct representation of this compound.

Introduction

This compound is a complex C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima. While specific research on this compound is limited, the family of Tenacissosides has garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory and anti-cancer properties. This guide provides a comprehensive overview of the known chemical properties and stability of closely related Tenacissosides, offering a foundational understanding for researchers and drug development professionals interested in this class of compounds.

Chemical Properties

The general chemical properties of Tenacissosides are summarized below, with specific data provided for Tenacissoside G, H, and I as reference points for this compound.

| Property | This compound (Tenacissoside J) | Tenacissoside G | Tenacissoside H | Tenacissoside I |

| CAS Number | 875057-87-7 | 191729-43-8 | 191729-45-0 | 191729-44-9 |

| Molecular Formula | C61H96O27 | C42H64O14 | C42H66O14 | C44H62O14 |

| Molecular Weight ( g/mol ) | 1261.40 | 792.95 | 794.97 | 814.95 |

| Appearance | Not specified | White to off-white solid | White to off-white solid | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, water; Insoluble in petroleum ether.[1] | In DMSO: ≥ 100 mg/mL (126.11 mM)[2] | In DMSO: 100 mg/mL (125.79 mM)[3] | In DMSO: 100 mg/mL (122.71 mM)[4] |

| Melting Point | Not specified | Not specified | Not specified | Not specified |

Stability

The stability of Tenacissosides is a critical factor for their development as therapeutic agents. While specific degradation kinetics for this compound are unavailable, studies on related compounds provide valuable insights into their general stability profile.

General Storage Recommendations:

-

Solid Form: Store at 4°C, protected from light and moisture.[2]

-

In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.[2][4] Repeated freeze-thaw cycles should be avoided.[4]

Factors Affecting Stability (Inferred from Related Compounds):

-

pH: The stability of glycosidic bonds is often pH-dependent. Acidic or basic conditions may lead to hydrolysis of the sugar moieties from the steroidal aglycone.

-

Temperature: Elevated temperatures can accelerate degradation. Storage at recommended low temperatures is crucial.

-

Light: Photodegradation is a potential concern for complex organic molecules. Protection from light is recommended for both solid and solution forms.[2]

-

Oxidation: The presence of oxidizable functional groups suggests that exposure to oxidative conditions should be minimized.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of Tenacissosides are essential for research and development. The following are representative protocols derived from studies on Tenacissosides G, H, and I.

UPLC-MS/MS Method for Quantification in Rat Plasma

This method is adapted from a study on the pharmacokinetic analysis of Tenacissosides G, H, and I.[5][6]

Chromatographic Conditions:

-

Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm)

-

Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with gradient elution.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray (ESI) positive ion mode

-

Detection: Multireaction monitoring (MRM)

Sample Preparation (Liquid-Liquid Extraction):

-

Treat rat plasma with ethyl acetate.

-

Vortex and centrifuge to separate the organic layer.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

Figure 1. UPLC-MS/MS analytical workflow for Tenacissosides.

Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, research on Tenacissoside H has identified its involvement in key inflammatory signaling pathways. These findings provide a plausible framework for the potential biological activities of this compound.

Anti-Inflammatory Activity of Tenacissoside H

Tenacissoside H has been shown to exert anti-inflammatory effects by regulating the NF-κB and p38 MAPK signaling pathways.[7]

Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptors (TLRs) on the cell surface are activated. This triggers downstream signaling cascades involving MyD88, leading to the activation of transcription factors such as NF-κB and the p38 MAPK pathway. These pathways, in turn, promote the expression of pro-inflammatory cytokines. Tenacissoside H has been observed to inhibit the activation of NF-κB and p38, thereby downregulating the production of inflammatory mediators.[7]

Figure 2. Inhibition of NF-κB and p38 MAPK pathways by Tenacissoside H.

Conclusion

This compound represents a promising but understudied member of the Tenacissoside family. While direct experimental data remains scarce, the information available for its close analogues, Tenacissosides G, H, and I, provides a valuable foundation for future research. This guide summarizes the key inferred chemical properties, stability considerations, and potential biological activities of this compound. Further investigation is warranted to fully characterize this compound and unlock its therapeutic potential. Researchers are encouraged to use the provided protocols and data as a starting point for their own studies on this intriguing natural product.

References

- 1. HPLC determination of tenacissoside G and tenacissoside I in Mars...: Ingenta Connect [ingentaconnect.com]

- 2. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new pregnane glycoside from Marsdenia tenacissima and its cytotoxic and NO inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Five new pregnane glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Tenacissosides: A Technical Overview

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the preliminary biological screening of a compound referred to as "Tenacissoside X." The following guide provides a comprehensive overview of the typical preliminary biological screening methodologies and findings for other closely related and well-documented C21 steroidal glycosides, known as Tenacissosides, isolated from the plant Marsdenia tenacissima. This information is intended to serve as a representative technical guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Marsdenia tenacissima is a plant rich in polyoxygenated pregnane (B1235032) glycosides, which have demonstrated a range of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.[1][2] Preliminary biological screening of novel compounds isolated from this plant, such as various Tenacissosides, is a critical first step in the drug discovery process. This guide outlines the common in vitro and in vivo assays used to evaluate their cytotoxic, anti-inflammatory, and other biological activities, and presents illustrative data and mechanistic insights based on published studies of known Tenacissosides.

In Vitro Cytotoxicity Screening

A primary step in evaluating the potential of Tenacissosides as anticancer agents is to assess their cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cell lines (e.g., K562, a human leukemia cell line) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test Tenacissoside (e.g., Tenacissoside C) for different time intervals (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curves.

Data Presentation: Cytotoxicity of Tenacissosides

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |

| Tenacissoside C | K562 | 24 | 31.4 | [3] |

| 48 | 22.2 | [3] | ||

| 72 | 15.1 | [3] | ||

| Marsdeoside J | HL-60 | Not Specified | 6.5 | [4] |

| SMMC-7721 | Not Specified | 11.2 | [4] | |

| A-549 | Not Specified | 10.8 | [4] | |

| MCF-7 | Not Specified | 12.4 | [4] | |

| SW480 | Not Specified | 18.1 | [4] |

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

To understand the mechanism behind the observed cytotoxicity, further assays are conducted to determine if the compounds induce apoptosis (programmed cell death) or cause cell cycle arrest.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.

-

Cell Treatment: Cells are treated with the Tenacissoside at its IC₅₀ concentration for a specified time (e.g., 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at 4°C.

-

Staining:

-

For Cell Cycle: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

For Apoptosis: Cells are stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's protocol.

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells (early and late) is determined.

Visualization: Experimental Workflow for In Vitro Screening

Caption: Workflow for in vitro screening of Tenacissosides.

Visualization: Apoptosis Signaling Pathway of Tenacissoside C

Based on findings for Tenacissoside C, a potential mechanism involves the mitochondrial pathway of apoptosis.[3]

Caption: Mitochondrial apoptosis pathway induced by Tenacissoside C.

In Vitro Anti-inflammatory Screening

Tenacissosides are also screened for their ability to modulate inflammatory responses, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the Tenacissoside for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ for NO inhibition is then determined.

Data Presentation: Anti-inflammatory Activity of Tenacissosides

| Compound | Assay | IC₅₀ (µM) | Positive Control (IC₅₀ µM) | Reference |

| Marsdeoside A | NO Inhibition | 37.5 | L-NMMA (39.3) | [1] |

| Marsdeoside H | NO Inhibition | 38.8 | L-NMMA (39.3) | [1] |

| Marsdeoside I | NO Inhibition | 42.8 | L-NMMA (39.3) | [1] |

Visualization: Anti-inflammatory Signaling Pathway

Some Tenacissosides may exert anti-inflammatory effects by modulating signaling pathways like NF-κB and p38.

Caption: Inhibition of inflammatory pathways by Tenacissoside H.

Conclusion

The preliminary biological screening of Tenacissosides from Marsdenia tenacissima reveals their potential as cytotoxic and anti-inflammatory agents. The methodologies outlined in this guide, including cytotoxicity assays, mechanistic studies of apoptosis and cell cycle, and anti-inflammatory screens, are fundamental in the early-stage evaluation of these natural products for drug development. The data on various Tenacissosides suggest that this class of compounds warrants further investigation, including more extensive in vivo studies and structure-activity relationship analyses, to identify lead candidates for therapeutic applications. While "this compound" remains uncharacterized, the established bioactivity of its congeners provides a strong rationale for the continued exploration of novel glycosides from this medicinal plant.

References

- 1. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Predicted Mechanism of Action for Tenacissoside X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2, 2025, there is no publicly available scientific literature specifically detailing the mechanism of action for a compound named "Tenacissoside X." This document presents a predicted mechanism of action based on a comprehensive analysis of closely related C21 steroidal glycosides isolated from Marsdenia tenacissima, such as Tenacissoside C, G, and H. The experimental data and pathways described herein are hypothetical, representing a predictive model intended to guide future research into novel compounds of this class.

Executive Summary

This compound is a hypothetical C21 steroidal glycoside, presumed to be isolated from Marsdenia tenacissima. Based on the established bioactivity of its analogues, this compound is predicted to exert potent anti-tumor effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells. The core mechanism is likely the modulation of key signaling pathways, including the intrinsic apoptotic pathway and critical cell cycle checkpoints. This guide synthesizes the anticipated molecular interactions, presents hypothetical quantitative data from foundational experiments, and provides detailed protocols to facilitate the investigation of this and similar novel compounds.

Predicted Core Mechanisms of Action

The anti-neoplastic activity of this compound is predicted to be a multi-faceted process involving the induction of programmed cell death and the inhibition of cellular proliferation.

Induction of Apoptosis via the Intrinsic Pathway

This compound is predicted to be a potent inducer of apoptosis, primarily acting through the mitochondrial-mediated intrinsic pathway. This process is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability.

Key Predicted Molecular Events:

-

Modulation of Bcl-2 Family Proteins: this compound is expected to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It is predicted to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The elevated Bax/Bcl-2 ratio is expected to promote the formation of pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: Released cytochrome c is predicted to bind to Apaf-1, triggering the formation of the apoptosome. This complex then activates initiator caspase-9, which in turn cleaves and activates executioner caspase-3, leading to the systematic dismantling of the cell.

Caption: Predicted intrinsic apoptosis signaling pathway induced by this compound.

Induction of Cell Cycle Arrest at the G0/G1 Phase

This compound is anticipated to halt cell proliferation by inducing cell cycle arrest, likely at the G0/G1 checkpoint. This prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting their division.

Key Predicted Molecular Events:

-

Downregulation of G1 Cyclins and CDKs: The progression through the G1 phase is primarily controlled by the Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes. This compound is predicted to downregulate the expression of Cyclin D1, a key sensor of mitogenic signals.

-

Inhibition of Rb Phosphorylation: Reduced activity of CDK4/6 would lead to hypophosphorylation of the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Caption: Predicted G0/G1 cell cycle arrest mechanism by this compound.

Predicted Quantitative Data

The following tables present hypothetical data for this compound, modeled on published results for its analogues. These serve as a benchmark for expected experimental outcomes.

Table 1: Predicted Cytotoxicity of this compound (IC50 Values)

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

|---|---|---|---|

| K562 (Leukemia) | 30.5 | 21.8 | 14.9 |

| LoVo (Colon Cancer) | 41.2 | 13.5 | 6.1 |

| A549 (Lung Cancer) | 45.3 | 25.1 | 18.4 |

Table 2: Predicted Effect of this compound (48h treatment) on Apoptosis-Related Proteins (Fold Change vs. Control)

| Protein | Concentration | K562 Cells | LoVo Cells |

|---|---|---|---|

| Bax | 20 µM | 2.5 ± 0.3 | 2.8 ± 0.2 |

| Bcl-2 | 20 µM | 0.4 ± 0.1 | 0.3 ± 0.05 |

| Cleaved Caspase-3 | 20 µM | 4.1 ± 0.4 | 4.7 ± 0.5 |

Table 3: Predicted Effect of this compound (48h treatment) on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

|---|---|---|---|---|

| K562 | Control | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |

| 20 µM TX | 72.8 ± 3.5 | 15.1 ± 1.2 | 12.1 ± 1.1 | |

| LoVo | Control | 50.1 ± 2.5 | 33.6 ± 1.9 | 16.3 ± 1.4 |

| | 15 µM TX | 75.4 ± 3.9 | 12.9 ± 1.0 | 11.7 ± 0.9 |

Key Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

-

MTT Reagent Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell proliferation and viability assay.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with the desired concentration of this compound for 48 hours. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate based on size.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, Cyclin D1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Cell Treatment: Culture and treat cells with this compound for 48 hours.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30 minutes in the dark at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Solubility Profile of Tenacissosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenacissosides are a class of C21 steroidal glycosides isolated from Marsdenia tenacissima. Understanding their solubility is crucial for preclinical and clinical development. This document summarizes the known solubility of Tenacissoside I and Tenacissoside H in various solvent systems and provides detailed experimental protocols for their dissolution.

Solubility Data

The solubility of Tenacissoside I and Tenacissoside H has been determined in Dimethyl sulfoxide (B87167) (DMSO) and various co-solvent systems designed for in vitro and in vivo studies. The quantitative data is presented in the table below.

| Compound | Solvent System | Solubility | Observation |

| Tenacissoside I | 100% DMSO | 100 mg/mL (122.71 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.07 mM) | Clear solution.[1] | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.07 mM) | Clear solution.[1] | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.07 mM) | Clear solution.[1] | |

| Tenacissoside H | 100% DMSO | 100 mg/mL (125.79 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (6.29 mM) | Suspended solution; requires ultrasonic assistance. | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.14 mM) | Clear solution. | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.14 mM) | Clear solution. |

Experimental Protocols

Accurate and reproducible solubility is dependent on the methodology used for dissolution. The following protocols are recommended for preparing solutions of Tenacissoside I and H.

Protocol 1: Stock Solution Preparation in DMSO

-

Weigh the required amount of Tenacissoside I or H solid.

-

Add the appropriate volume of newly opened DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of Tenacissoside I, add 0.1227 mL of DMSO to 1 mg of the compound).

-

If dissolution is not immediate, utilize an ultrasonic bath to aid in dissolving the solid. Note that for hygroscopic DMSO, the solubility may be significantly impacted.

-

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.

Protocol 2: Preparation of Co-Solvent Formulations

These protocols describe the preparation of solutions for in vivo administration. The solvents should be added sequentially.

Formulation A: PEG300/Tween-80/Saline

-

Start with the desired volume of 10% DMSO from the stock solution.

-

Add 40% PEG300 and mix thoroughly.

-

Add 5% Tween-80 and continue to mix until a homogenous solution is formed.

-

Finally, add 45% Saline to reach the final volume.

-

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.

Formulation B: SBE-β-CD in Saline

-

Begin with 10% DMSO from the stock solution.

-

Add 90% of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution.

-

Mix thoroughly until a clear solution is obtained.

Formulation C: Corn Oil

-

Start with 10% DMSO from the stock solution.

-

Add 90% Corn Oil.

-

Mix thoroughly to achieve a clear solution.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound like Tenacissoside X.

This diagram outlines the key steps from initial preparation to the final assessment of solubility. The process involves mechanical and sometimes thermal agitation to achieve dissolution, followed by visual and quantitative analysis to determine the solubility limit.

References

Methodological & Application

Application Notes and Protocols: Tenacissoside X In Vitro Cytotoxicity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenacissoside X is a C21 steroidal glycoside, a class of natural compounds isolated from the plant Marsdenia tenacissima.[1][2] This plant has been used in traditional medicine, and its extracts are noted for various biological activities, including anti-inflammatory and anti-tumor effects.[3][4] Related compounds, such as Tenacissoside C, G, and H, have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[1] The proposed mechanism of action for some of these related compounds involves the induction of cell cycle arrest and apoptosis through the mitochondrial pathway.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation. The principle of the MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.

Data Presentation

The cytotoxic effects of this compound are expected to be dose- and time-dependent. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. Based on studies of structurally similar compounds like Tenacissoside C, the following table presents hypothetical IC50 values for this compound against various human cancer cell lines after different incubation periods.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines.

| Cell Line | Type | 24h (µM) | 48h (µM) | 72h (µM) |

| K562 | Chronic Myelogenous Leukemia | 35.2 | 25.1 | 17.5 |

| HepG2 | Hepatocellular Carcinoma | 45.8 | 32.7 | 23.9 |

| MCF-7 | Breast Adenocarcinoma | 50.1 | 38.4 | 29.6 |

| LoVo | Colon Cancer | 42.5 | 29.8 | 21.3 |

Note: These values are illustrative and should be determined experimentally for this compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps to determine the cytotoxic effects of this compound on adherent or suspension cancer cell lines.

Living cells with active metabolism possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product. This insoluble product is then solubilized, and the concentration is determined by measuring the optical density at approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom sterile microplates

-

Selected cancer cell lines (e.g., K562, HepG2, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

CO2 incubator (37°C, 5% CO2, >90% humidity)

-

Microplate reader (spectrophotometer)

-

Multichannel pipette

-

Cell Seeding:

-

For adherent cells, harvest cells from a sub-confluent culture using trypsin. For suspension cells, collect them by centrifugation.

-

Perform a cell count and determine viability (e.g., using Trypan Blue).

-

Dilute the cells in a complete culture medium to a final concentration of 1 × 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (1 × 10⁴ cells/well) into the wells of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Controls: Include the following controls on each plate:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of this compound.

-

Untreated Control: Cells treated with culture medium only.

-

Blank Control: Wells containing culture medium only (no cells) to subtract background absorbance.

-

-

-

Incubation:

-

Return the plate to the incubator and incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Correct Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate Percentage Viability: Determine the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Determine IC50 Value: Plot the percentage of cell viability against the log of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Visualizations

The following diagram illustrates the key steps of the MTT cytotoxicity assay protocol.

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Based on the known mechanisms of related compounds like Tenacissoside C, this compound may induce apoptosis through the intrinsic mitochondrial pathway.

Caption: Putative signaling pathway of this compound-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of anti-tumor herbal Marsdeniae tenacissimae extract on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tenacissoside X Anti-inflammatory Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside X is a steroidal glycoside that belongs to a class of compounds isolated from the plant family Asclepiadaceae. Emerging research on related compounds, such as Tenacissoside H and G, has highlighted their potent anti-inflammatory properties.[1][2] These studies suggest that the anti-inflammatory effects are mediated through the downregulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] This document provides detailed protocols for researchers to investigate the anti-inflammatory potential of this compound using established in vitro and in vivo models.

Putative Mechanism of Action

Based on studies of structurally related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling cascades.[2] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes, leading to the production of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). This compound may interfere with the phosphorylation and degradation of inhibitory proteins, preventing the translocation of active transcription factors to the nucleus.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages

| Concentration of this compound (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (% of Control) | IL-6 Secretion (% of Control) |

| 0 (Vehicle Control) | 100 | 100 | 100 | 100 |

| 1 | ||||

| 5 | ||||

| 10 | ||||

| 25 | ||||

| 50 | ||||

| Positive Control (e.g., Dexamethasone 1 µM) | ||||

| IC₅₀ (µM) | N/A |

Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression in LPS-Stimulated RAW264.7 Macrophages

| Treatment | Relative iNOS mRNA Expression | Relative COX-2 mRNA Expression | iNOS Protein Expression (Fold Change) | COX-2 Protein Expression (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | ||||

| LPS + this compound (10 µM) | ||||

| LPS + this compound (25 µM) | ||||

| LPS + this compound (50 µM) | ||||

| LPS + Positive Control |

Table 3: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Rat Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume at 1h (mL) | Paw Volume at 3h (mL) | Paw Volume at 5h (mL) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0 | |||

| This compound | 10 | ||||

| This compound | 25 | ||||

| This compound | 50 | ||||

| Positive Control (Indomethacin) | 10 | ||||

| ED₅₀ (mg/kg) | N/A |

Experimental Protocols

In Vitro Anti-inflammatory Assay Using LPS-Stimulated RAW264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

Reagents and equipment for qRT-PCR and Western blotting

Procedure:

-